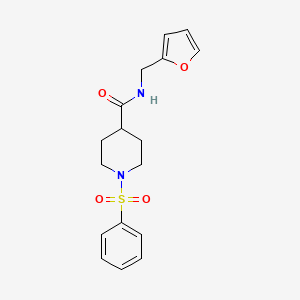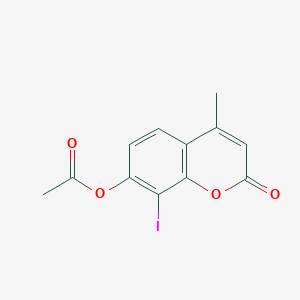
N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, also known as FMPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPD is a piperidine-based compound that has been synthesized through various methods, each with its own advantages and limitations.
作用機序
The mechanism of action of N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act on various molecular targets in cells. N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in various cellular processes. N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has also been shown to modulate the activity of ion channels and receptors in cells, which may contribute to its neuroprotective and anticancer effects.
Biochemical and Physiological Effects
N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in cells. In neurodegenerative diseases, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to disease progression. In cancer cells, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth.
実験室実験の利点と制限
N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its stability and solubility in various solvents. N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is also relatively easy to synthesize and has a high yield. However, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has some limitations, including its low potency and selectivity for certain molecular targets. Additionally, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide may have off-target effects that need to be taken into consideration when designing experiments.
将来の方向性
There are several future directions for research on N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide. One direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is to study its anticancer effects and develop N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide-based drugs for cancer treatment. Additionally, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide can be used as a scaffold for the development of new drugs with improved pharmacological properties. Finally, further studies are needed to fully understand the mechanism of action of N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide and its potential molecular targets.
Conclusion
In conclusion, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is a promising chemical compound that has potential applications in various fields, including neuroscience, cancer research, and drug discovery. N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. Although N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has some limitations, it has several advantages for lab experiments and has several future directions for research.
合成法
N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide can be synthesized through various methods, including the reaction of 2-furylmethylamine with piperidine-4-carboxylic acid, followed by sulfonylation with phenylsulfonyl chloride. Another method involves the reaction of 2-furylmethylamine with piperidine-4-carboxylic acid chloride, followed by sulfonylation with phenylsulfonyl chloride. Both methods have been successful in synthesizing N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, with the latter method being more efficient.
科学的研究の応用
N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to inhibit the growth of cancer cells and may be a potential anticancer agent. In drug discovery, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been used as a scaffold for the development of new drugs with improved pharmacological properties.
特性
IUPAC Name |
1-(benzenesulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c20-17(18-13-15-5-4-12-23-15)14-8-10-19(11-9-14)24(21,22)16-6-2-1-3-7-16/h1-7,12,14H,8-11,13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNIAWGJXKSQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Furan-2-ylmethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(4-methylphenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5888045.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5888054.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5888060.png)
![6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B5888068.png)
![4-chloro-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5888084.png)
![N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5888095.png)

![1-[2-(3-phenoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5888123.png)
![1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5888131.png)
![nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5888136.png)
![ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5888138.png)